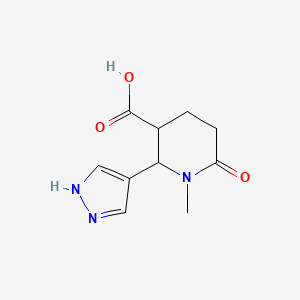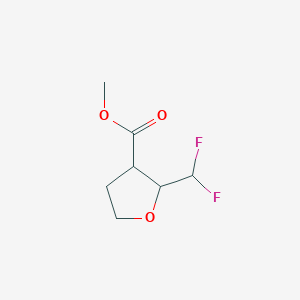
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate typically involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation of methyl furoate . This method is efficient and clean, utilizing Ni–SiO2 catalysts with high Ni content and dispersion . The reaction conditions are mild, and the catalyst displays excellent performance with high conversion rates .
Industrial Production Methods
Industrial production of this compound follows similar pathways, focusing on green chemistry principles to minimize waste and reduce the use of expensive precious metal catalysts . The process involves oxidative esterification and hydrogenation reactions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Selective hydrogenation is a common reaction, converting methyl furoate to this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include Ni–SiO2 catalysts for hydrogenation , and various oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring high conversion rates and selectivity .
Major Products
The major products formed from these reactions include this compound itself, along with other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: A similar compound used in various chemical industries.
Difluoromethylated heterocycles: Compounds with similar difluoromethyl groups, used in fungicidal applications.
Uniqueness
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate stands out due to its unique blend of reactivity and selectivity, making it valuable for demanding applications in scientific research and industry . Its efficient and clean synthesis methods further enhance its appeal .
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
methyl 2-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-6H,2-3H2,1H3 |
Clé InChI |
BEGLURATSGTIAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCOC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



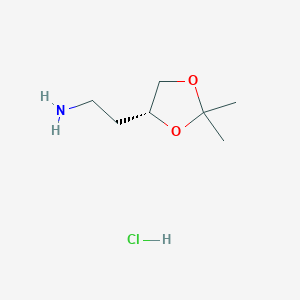

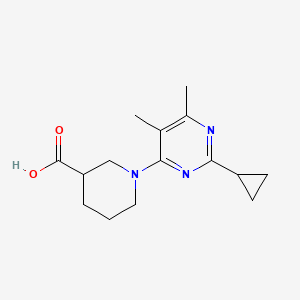

![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
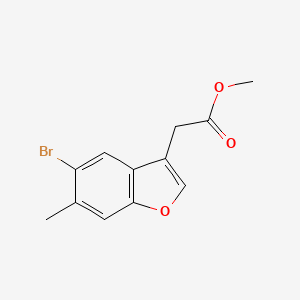
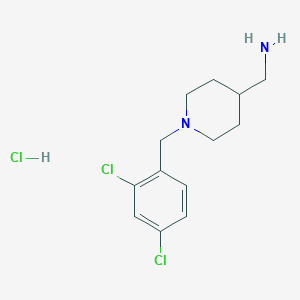

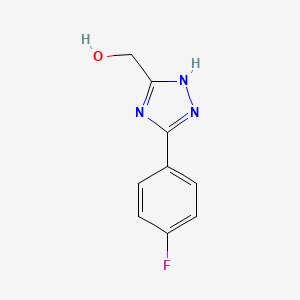
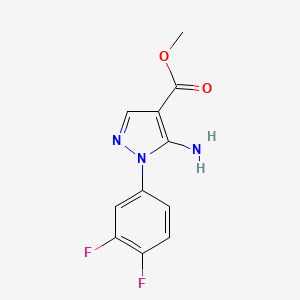
![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)

